molecular formula C17H17NO2S B406568 1-(2,4,6-Trimethylphenyl)sulfonylindole

1-(2,4,6-Trimethylphenyl)sulfonylindole

Cat. No.: B406568
M. Wt: 299.4g/mol
InChI Key: JUVBNOZJBTVSBC-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)sulfonylindole (CAS: 677701-66-5) is a sulfonamide derivative featuring a mesitylene (2,4,6-trimethylphenyl) group attached to an indazole-carboxylic acid scaffold. Its molecular formula is C₁₇H₁₆N₂O₄S, with a molecular weight of 344.385 g/mol . The sulfonyl group confers electron-withdrawing properties, while the mesitylene substituent introduces steric bulk, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C17H17NO2S

Molecular Weight

299.4g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylindole

InChI

InChI=1S/C17H17NO2S/c1-12-10-13(2)17(14(3)11-12)21(19,20)18-9-8-15-6-4-5-7-16(15)18/h4-11H,1-3H3

InChI Key

JUVBNOZJBTVSBC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC3=CC=CC=C32)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Mesitylene Substitutents

Table 1: Key Structural Features
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
1-(2,4,6-Trimethylphenyl)sulfonylindole C₁₇H₁₆N₂O₄S 344.385 Sulfonyl, indazole, carboxylic acid High steric bulk, potential H-bond acceptor
1-(2,4,6-Trimethylphenyl)ethanol C₁₁H₁₆O 164.24 Hydroxyl, mesitylene Forms chair conformation hexamers via H-bonding
1-(2,4,6-Triisopropylphenyl)ethanol C₁₇H₂₈O 248.41 Hydroxyl, triisopropylphenyl Bulkier substituents disrupt H-bond symmetry
2,4,6-Trimethylphenyl ethanone C₁₁H₁₄O 162.23 Ketone, mesitylene Simpler structure; precursor in synthesis
1-(2,4,6-Trimethylphenyl)ethanamine C₁₁H₁₇N 163.26 Amine, mesitylene Basic nitrogen for salt formation or catalysis

Physicochemical and Reactivity Comparisons

Hydrogen-Bonding and Crystallization
  • 1-(2,4,6-Trimethylphenyl)ethanol: Forms chair-conformation hexamers via O–H···O hydrogen bonds. Crystals contain three independent molecules with similar packing to 2-methyl-2-propanol .
  • 1-(2,4,6-Triisopropylphenyl)ethanol: Despite identical bond lengths/angles to the methyl analog, bulkier isopropyl groups reduce symmetry in H-bond networks, leading to distinct crystal packing .
  • Implications for Sulfonylindole: The mesitylene group in this compound likely promotes ordered crystallization compared to bulkier analogs, though steric hindrance may limit H-bond donor capacity .
Steric and Electronic Effects
  • Methyl vs. Isopropyl Substituents : Methyl groups in mesitylene derivatives allow tighter molecular packing and stronger H-bonding vs. isopropyl analogs, which introduce conformational flexibility .
  • Functional Group Influence : The sulfonylindole’s electron-withdrawing sulfonyl group contrasts with the electron-donating amine in 1-(2,4,6-Trimethylphenyl)ethanamine, affecting solubility and reactivity .

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